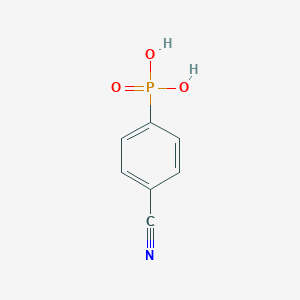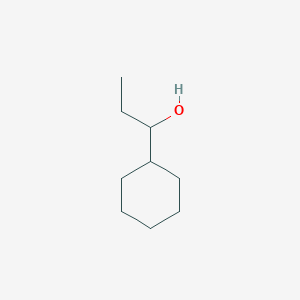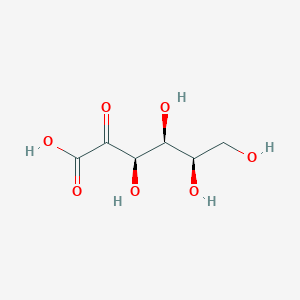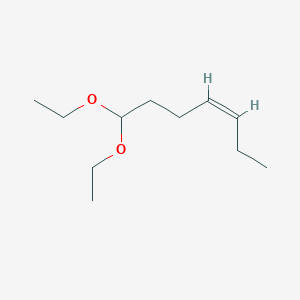
(4-Cyanophenyl)phosphonic acid
Übersicht
Beschreibung
“(4-Cyanophenyl)phosphonic acid” is a chemical compound with the molecular formula C7H6NO3P . It has a molecular weight of 183.1 g/mol . The compound is characterized by the presence of a cyanophenyl group and a phosphonic acid group .
Molecular Structure Analysis
The InChI code for “(4-Cyanophenyl)phosphonic acid” is1S/C7H6NO3P/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,(H2,9,10,11) . This indicates that the molecule consists of a cyanophenyl group (C7H5N) attached to a phosphonic acid group (H2PO3) . Physical And Chemical Properties Analysis
“(4-Cyanophenyl)phosphonic acid” has a molecular weight of 183.10 g/mol . It has a computed XLogP3-AA value of -0.3, indicating its relative hydrophilicity . The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors . Its topological polar surface area is 81.3 Ų .Wissenschaftliche Forschungsanwendungen
Medicine
(4-Cyanophenyl)phosphonic acid: has potential applications in medicinal chemistry as a phosphonate group. Phosphonates serve as non-hydrolyzable phosphate mimics and often inhibit enzymes utilizing various phosphates as substrates . This property is crucial in developing drugs that target specific biochemical pathways.
Material Science
In material science, (4-Cyanophenyl)phosphonic acid can be used to create hybrid materials with unique properties. It can act as an organic precursor for crystalline materials containing manganese, nickel, or lanthanides . These materials have applications in electronics, catalysis, and photonics.
Environmental Science
Environmental science can benefit from the use of (4-Cyanophenyl)phosphonic acid in the biodegradation of organophosphate pesticides. Its stability and resistance to microbial degradation make it a candidate for environmental remediation efforts .
Analytical Chemistry
In analytical chemistry, (4-Cyanophenyl)phosphonic acid can be employed as a pH-sensitive NMR probe due to its phosphonic acid group, which offers a unique response in different pH environments . This application is valuable for studying biological and chemical processes.
Biochemistry
Biochemically, (4-Cyanophenyl)phosphonic acid and its derivatives can mimic the structure and function of natural biomolecules. They are used to study enzyme mechanisms and design enzyme inhibitors, which have therapeutic potential .
Pharmacology
Pharmacologically, (4-Cyanophenyl)phosphonic acid is part of the broader class of phosphonates used in drug design. Its structural characteristics allow for the creation of prodrugs with improved efficacy and reduced toxicity .
Eigenschaften
IUPAC Name |
(4-cyanophenyl)phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6NO3P/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNGJVDKKRAVFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40299330 | |
| Record name | (4-cyanophenyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40299330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Cyanophenyl)phosphonic acid | |
CAS RN |
16672-78-9 | |
| Record name | NSC129453 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129453 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4-cyanophenyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40299330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Cyanophenyl)phosphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Silane, trimethyl[(1-methylheptyl)oxy]-](/img/structure/B103192.png)



![11-Methylbenzo[a]pyrene](/img/structure/B103201.png)








